molecular formula C8H12N2O B1215460 2-Isopropyl-3-methoxypyrazine CAS No. 25773-40-4

2-Isopropyl-3-methoxypyrazine

Cat. No.: B1215460
CAS No.: 25773-40-4
M. Wt: 152.19 g/mol
InChI Key: NTOPKICPEQUPPH-UHFFFAOYSA-N
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Description

2-Methoxy-3-Isopropylpyrazine is a methoxypyrazine, a class of chemical compounds known for their distinctive odors. This compound is particularly notable for its presence in certain wines, coffee, and as a flavoring agent in the food industry. It is known for producing a green pea odor and earthy, beany flavors .

Biochemical Analysis

Biochemical Properties

2-Isopropyl-3-methoxypyrazine plays a role in biochemical reactions primarily as an odorant. It interacts with olfactory receptors in humans and animals, leading to the perception of its characteristic smell. This compound can be detected at very low concentrations, as low as 2 nanograms per liter . In the context of biochemical interactions, this compound is known to interact with specific proteins and enzymes involved in olfactory signaling pathways, although detailed studies on these interactions are limited.

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documented. Its role as an odorant suggests that it may influence cell signaling pathways related to olfaction. This compound can bind to olfactory receptors on the surface of olfactory sensory neurons, triggering a cascade of intracellular events that lead to the perception of smell . There is limited information on its impact on gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to olfactory receptors, which are G-protein-coupled receptors (GPCRs). This binding activates the associated G-proteins, leading to the production of second messengers such as cyclic AMP (cAMP). The increase in cAMP levels results in the opening of ion channels, causing depolarization of the olfactory sensory neurons and the transmission of the olfactory signal to the brain . The specific binding interactions and potential enzyme inhibition or activation by this compound are not well-characterized.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to some extent. This compound is relatively stable under standard conditions but can degrade over time when exposed to light and heat . Long-term effects on cellular function have not been extensively studied, but its role as an odorant suggests that its primary effects are transient and related to olfactory perception.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It is known that the perception of its odor can vary with concentration. At low concentrations, it may be perceived as a pleasant aroma, while at higher concentrations, it can become overpowering and unpleasant . Toxic or adverse effects at high doses have not been well-documented, but it is generally considered safe at the concentrations typically encountered in natural sources.

Metabolic Pathways

It is likely that this compound undergoes standard metabolic processes involving oxidation and conjugation, similar to other small organic molecules . The specific enzymes and cofactors involved in its metabolism have not been identified.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion due to its small size and relatively non-polar nature . It may also interact with specific transporters or binding proteins, although these interactions have not been well-characterized. Its localization and accumulation within tissues are likely influenced by its hydrophobic properties.

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. As an odorant, it is likely to be found in the membranes of olfactory sensory neurons, where it can interact with olfactory receptors . There is limited information on any targeting signals or post-translational modifications that may direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-Isopropylpyrazine typically involves the reaction of appropriate pyrazine derivatives with methanol under specific conditions. One common method employs headspace solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) to determine the presence and concentration of the compound .

Industrial Production Methods: Industrial production methods for 2-Methoxy-3-Isopropylpyrazine often involve the use of advanced chemical synthesis techniques to ensure high purity and yield. The compound is produced in large quantities for use in the flavor and fragrance industry .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-Isopropylpyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Methoxy-3-Isopropylpyrazine can yield corresponding pyrazine oxides, while reduction can produce various reduced pyrazine derivatives .

Scientific Research Applications

2-Methoxy-3-Isopropylpyrazine has a wide range of scientific research applications:

Mechanism of Action

2-Methoxy-3-Isopropylpyrazine is often compared with other methoxypyrazines, such as 3-Isobutyl-2-Methoxypyrazine (IBMP). Both compounds are important determinants of green flavors in wines like Sauvignon blanc. 2-Methoxy-3-Isopropylpyrazine is unique due to its specific odor profile and its presence in a wider range of natural sources .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methoxy-3-propan-2-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOPKICPEQUPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067147
Record name Isopropyl methoxy pyrazine
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Molecular Weight

152.19 g/mol
Source PubChem
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Boiling Point

120.00 to 125.00 °C. @ 20.00 mm Hg
Record name 2-Isopropyl-3-methoxypyrazine
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CAS No.

25773-40-4, 93905-03-4
Record name 2-Isopropyl-3-methoxypyrazine
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Record name 2-Isopropyl-3-methoxypyrazine
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Record name 2-Isopropyl-(3,5 or 6)-methoxypyrazine
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Record name 2-Methoxy-3-Isopropylpyrazine
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Record name 2-isopropyl-3-methoxypyrazine
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Record name Isopropylmethoxypyrazine
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Record name 2-ISOPROPYL-3-METHOXYPYRAZINE
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Record name 2-Isopropyl-3-methoxypyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: In what natural sources can 2-Isopropyl-3-methoxypyrazine be found?

A1: this compound is found in a variety of natural sources, contributing to their characteristic aromas. Some notable examples include:

  • Plants: Green bell peppers, peas, potatoes, peanuts, Cabernet Sauvignon grapes, anise fruits, tarragon leaves, parsley, and certain species of palms and cycads [, , , , , , , , , , , , ].
  • Insects: The Asian lady beetle (Harmonia axyridis) is known to contain IPMP, which is released when the insect is disturbed or crushed. This phenomenon, termed "ladybug taint," can significantly impact the flavor of wines if these beetles are present during grape harvesting and processing [, , , , , , ].
  • Microorganisms: Certain bacteria, like Lysobacter capsici and Streptomyces griseus, are capable of producing IPMP as a secondary metabolite. Their presence can lead to off-flavors in food products like apple juice [, ].

Q2: How is this compound perceived by humans?

A: Humans are highly sensitive to this compound, detecting it at extremely low concentrations. Orthonasal and retronasal detection thresholds vary depending on the matrix but generally range from parts per trillion (ppt) to parts per billion (ppb) [, , , , ]. The aroma is typically described as earthy, pea-like, or bell pepper-like, and while often considered pleasant at low levels, it can be perceived as an off-flavor at higher concentrations [, , ].

Q3: How does the perception of this compound change in different matrices?

A: The sensory detection thresholds of IPMP are significantly influenced by the matrix in which it is present. For example, the detection threshold in water is much lower than in whole milk []. This difference is attributed to the interaction of IPMP with fat molecules in milk, which reduces its volatility and perceived intensity. Similarly, the type of wine significantly affects the perceived intensity of IPMP, with higher thresholds observed in Chardonnay compared to Gewürztraminer and red wine blends []. These findings highlight the importance of considering matrix effects when evaluating the sensory impact of IPMP.

Q4: How is this compound formed in food products?

A4: this compound can be formed in food products through various pathways:

  • Biosynthesis in Plants: Plants produce IPMP as a secondary metabolite, likely through enzymatic reactions involving amino acids and sugars []. Factors like cultivar, ripeness, and environmental conditions can influence the concentration of IPMP in plant tissues [, , ].
  • Microbial Metabolism: Some microorganisms, particularly certain bacteria and fungi, possess metabolic pathways capable of producing IPMP [, , ]. These microorganisms can contaminate food products during processing or storage, leading to the development of off-flavors.
  • Thermal Degradation: While IPMP is relatively stable at moderate temperatures, it can undergo degradation and transformation at higher temperatures used in food processing, such as roasting [, ].

Q5: What strategies can be employed to mitigate the negative impact of this compound in food products?

A5: Several strategies can be employed to minimize the development of undesirable levels of IPMP in food products:

  • Agricultural Practices: Careful selection of cultivars with naturally lower IPMP levels, optimizing grape ripeness before harvest, and implementing pest control measures to prevent ladybug infestations in vineyards can help reduce IPMP levels in the final products [, , , ].
  • Processing Techniques: Adjusting processing parameters such as temperature and time during roasting can potentially limit the formation of IPMP [, ].
  • Remedial Treatments: Employing specific fining agents, like activated charcoal, and incorporating oak chips during winemaking have shown potential in reducing IPMP concentration and masking undesirable sensory attributes associated with ladybug taint [, ].

Q6: What analytical techniques are commonly employed for the detection and quantification of this compound?

A6: Several analytical techniques are commonly used for the detection and quantification of IPMP in various matrices:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used due to its high sensitivity and ability to identify and quantify IPMP even at extremely low concentrations [, , , , , , , , , , , , , , , , , , ]. Coupled with different extraction methods like headspace solid-phase microextraction (HS-SPME) or solvent-assisted flavor evaporation (SAFE), it allows for sensitive and selective analysis of IPMP in complex matrices.
  • Gas Chromatography-Olfactometry (GC-O): This technique combines the separation capabilities of GC with the human sense of smell, allowing for the detection and identification of odor-active compounds like IPMP in complex mixtures [, ]. By evaluating the odor intensity at different dilutions, researchers can determine flavor dilution (FD) factors, providing insights into the relative contribution of each compound to the overall aroma profile.
  • Sensory Analysis: Trained sensory panels can detect and characterize the presence of IPMP based on its characteristic aroma [, , , , , ]. Sensory evaluations are crucial for understanding consumer perception and acceptance of IPMP levels in food products.

Q7: What are the applications of analytical methods for this compound determination?

A7: The development and application of analytical methods for IPMP determination have facilitated research in various fields:

  • Food Science and Technology: These methods enable the monitoring of IPMP levels in raw materials and processed food products to ensure desired sensory attributes and identify potential spoilage [, , , , , , ].
  • Wine Production: Analytical techniques are crucial for early detection of ladybug taint in wines, allowing winemakers to implement appropriate preventative or remedial measures [, , , , , , ].
  • Pest Management: Monitoring IPMP levels in vineyards can help predict ladybug infestations and implement timely pest control strategies [, ].
  • Ecological Studies: Analyzing IPMP emissions from plants and understanding their role in attracting or repelling insects contributes to a deeper understanding of plant-insect interactions in natural ecosystems [, , ].

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